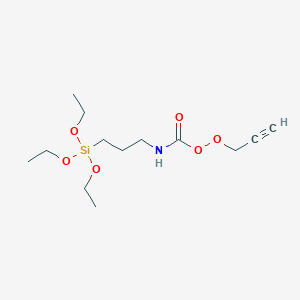
O-(Propargyl)-N-(Triethoxysilylpropyl) Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is a specialized compound that combines the properties of urethanes and silanes. This compound is notable for its unique structure, which includes a propargyloxy group and a triethoxysilylpropyl group. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane typically involves a multi-step process. One common method starts with the reaction of propargyl alcohol with an isocyanate to form a propargyloxyurethane intermediate. This intermediate is then reacted with a triethoxysilylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the urethane group.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyloxy group can yield propargyloxy oxides, while substitution reactions involving the triethoxysilyl group can produce a variety of substituted silanes .
Wissenschaftliche Forschungsanwendungen
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane involves its interaction with various molecular targets. The propargyloxy group can engage in click chemistry reactions, forming stable triazole linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These interactions contribute to the compound’s effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-(Propargyloxy)-n-(trimethoxysilylpropyl)urethane: Similar structure but with a trimethoxysilyl group instead of triethoxysilyl.
o-(Propargyloxy)-n-(triethoxysilylpropyl)carbamate: Similar structure but with a carbamate group instead of urethane.
Uniqueness
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is unique due to its combination of propargyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functionalization and cross-linking capabilities .
Eigenschaften
Molekularformel |
C13H25NO6Si |
|---|---|
Molekulargewicht |
319.43 g/mol |
IUPAC-Name |
prop-2-ynyl N-(3-triethoxysilylpropyl)carbamoperoxoate |
InChI |
InChI=1S/C13H25NO6Si/c1-5-11-16-20-13(15)14-10-9-12-21(17-6-2,18-7-3)19-8-4/h1H,6-12H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
VGQDVUZNCPBVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)OOCC#C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
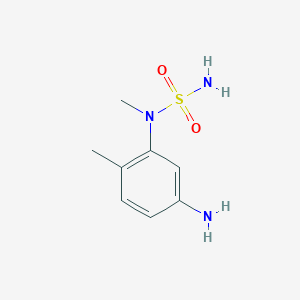
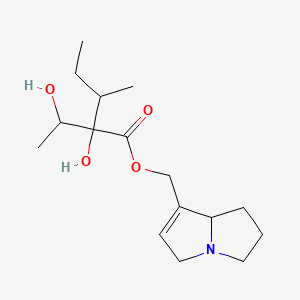
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
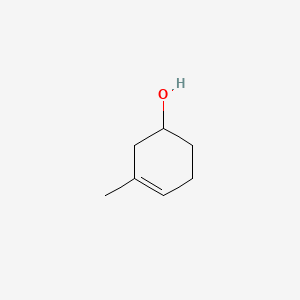
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)


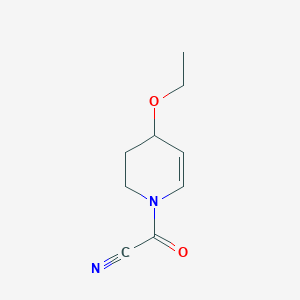
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
